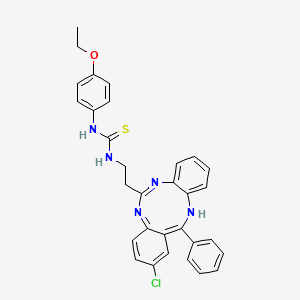
Thiourea, N-(2-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)ethyl)-N'-(4-ethoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(2-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)ethyl)-N’-(4-ethoxyphenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route might involve:
Starting Materials: Appropriate isothiocyanate and amine precursors.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Purification: The product can be purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale reactions using automated reactors. The process includes:
Raw Material Handling: Ensuring the purity and availability of starting materials.
Reaction Optimization: Scaling up the reaction conditions to maximize yield and minimize by-products.
Product Isolation: Using industrial-scale purification methods like distillation or crystallization.
化学反应分析
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfenic acids or sulfinic acids.
Reduction: Reduction of thioureas can lead to the formation of corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfenic acids, while reduction could produce amines.
科学研究应用
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.
作用机制
The mechanism of action of thiourea derivatives involves their interaction with specific molecular targets. For example:
Enzyme Inhibition: Thioureas can inhibit enzymes by binding to their active sites.
Pathway Modulation: They can modulate biological pathways by interacting with key proteins or receptors.
相似化合物的比较
Similar Compounds
Thiourea: The parent compound, known for its use in organic synthesis and as a reagent in analytical chemistry.
Phenylthiourea: A derivative with applications in biochemistry and pharmacology.
Ethoxyphenylthiourea: Another derivative with potential biological activity.
Uniqueness
The unique structure of Thiourea, N-(2-(2-chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonin-6-yl)ethyl)-N’-(4-ethoxyphenyl)- may confer specific properties that differentiate it from other thiourea derivatives. These properties could include enhanced biological activity, improved stability, or unique reactivity.
属性
CAS 编号 |
103687-04-3 |
|---|---|
分子式 |
C31H28ClN5OS |
分子量 |
554.1 g/mol |
IUPAC 名称 |
1-[2-(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)ethyl]-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C31H28ClN5OS/c1-2-38-24-15-13-23(14-16-24)34-31(39)33-19-18-29-35-26-17-12-22(32)20-25(26)30(21-8-4-3-5-9-21)37-28-11-7-6-10-27(28)36-29/h3-17,20,37H,2,18-19H2,1H3,(H2,33,34,39) |
InChI 键 |
YCAVJSYODFOFTP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCC2=NC3=CC=CC=C3NC(=C4C=C(C=CC4=N2)Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


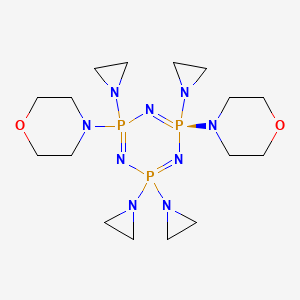
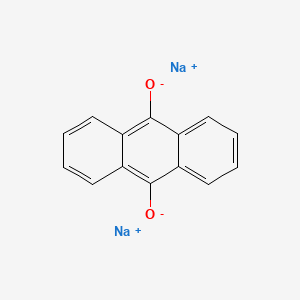
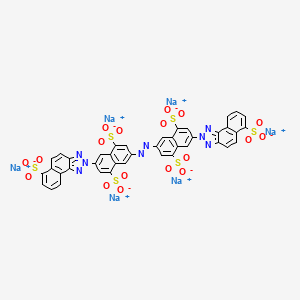

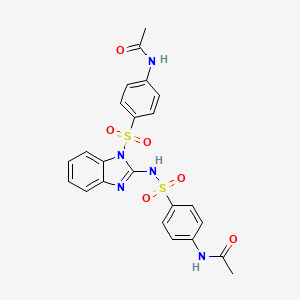

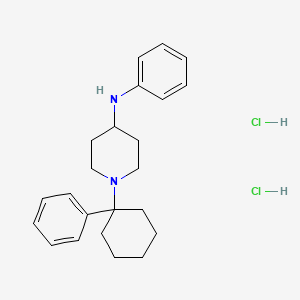
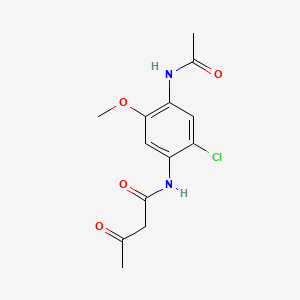
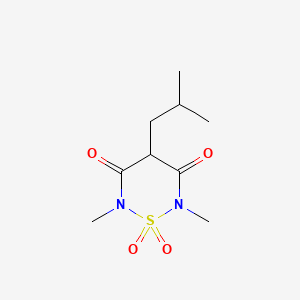
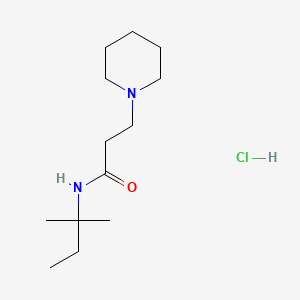
![N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12707726.png)
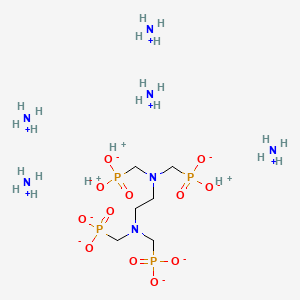

![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
